molecular formula C18H20BrFN2O B3441027 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B3441027
M. Wt: 379.3 g/mol
InChI Key: ZOHXLMHJWRSGFT-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-bromo-4-methoxyphenylmethyl group and a 2-fluorophenyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 3-bromo-4-methoxyphenylmethyl group: This step involves the reaction of the piperazine core with 3-bromo-4-methoxybenzyl chloride under basic conditions.

    Attachment of the 2-fluorophenyl group: The final step involves the reaction of the intermediate with 2-fluorobenzyl chloride in the presence of a base to yield the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms or reduction of nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, where nucleophiles like amines or thiols replace the halogen atoms.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antipsychotic, antidepressant, and anxiolytic agents.

    Biological Studies: The compound is used in biological assays to study receptor binding and activity, particularly in the central nervous system.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological pathways and to identify potential drug targets.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various pharmacological effects, including mood stabilization, reduction of anxiety, and improvement of cognitive function.

Comparison with Similar Compounds

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine: Known for its high affinity for serotonin receptors and used in the treatment of anxiety and depression.

    1-(4-Bromophenyl)piperazine: Exhibits potent activity as a serotonin receptor agonist and is used in research for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Used in medicinal chemistry for its unique pharmacological profile and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O/c1-23-18-7-6-14(12-15(18)19)13-21-8-10-22(11-9-21)17-5-3-2-4-16(17)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHXLMHJWRSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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